molecular formula C12H14ClN3O3 B8227791 5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No.: B8227791
M. Wt: 283.71 g/mol
InChI Key: GHAFFEMNAVRRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride is a complex organic compound that belongs to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multiple steps, starting from indoline derivatives. One common synthetic route includes the nitration of indoline to introduce the nitro group, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Strong oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: 5-Aminospiro[indoline-3,4’-piperidin]-2-one hydrochloride

    Substitution: Various substituted spiropyrans depending on the nucleophile used

Scientific Research Applications

5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a photochromic agent in biological imaging.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to change properties under light.

    Industry: Utilized in the development of smart materials and sensors.

Mechanism of Action

The mechanism of action of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible isomerization from a closed spiropyran form to an open merocyanine form. This change in structure alters its optical and electronic properties, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its combination of a nitro group, spiropyran structure, and piperidine ring. This combination imparts distinct photochromic properties and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5-nitrospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c16-11-12(3-5-13-6-4-12)9-7-8(15(17)18)1-2-10(9)14-11;/h1-2,7,13H,3-6H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAFFEMNAVRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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